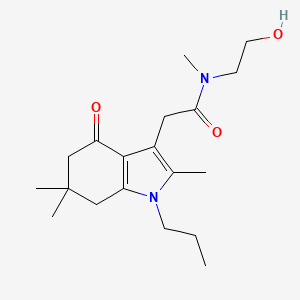
N-(2-ethylphenyl)-N'-propylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-N'-propylethanediamide, also known as EMDP or N-ethylpentylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. It is a designer drug that has gained popularity as a recreational drug due to its stimulant effects. However, EMDP has also been the subject of scientific research due to its potential as a pharmacological tool.
Wirkmechanismus
N-(2-ethylphenyl)-N'-propylethanediamide acts as a substrate for monoamine transporters, including the serotonin, dopamine, and norepinephrine transporters. It increases the release of these neurotransmitters, leading to increased synaptic concentrations. N-(2-ethylphenyl)-N'-propylethanediamide also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-N'-propylethanediamide has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine in the brain. N-(2-ethylphenyl)-N'-propylethanediamide has been reported to induce seizures in some cases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylphenyl)-N'-propylethanediamide has been used as a pharmacological tool to study the effects of cathinones on the central nervous system. It has a high affinity for monoamine transporters, making it a useful tool for studying the effects of transporter substrates. However, its potential for inducing seizures limits its use in certain experiments.
Zukünftige Richtungen
1. Further studies are needed to determine the long-term effects of N-(2-ethylphenyl)-N'-propylethanediamide on the central nervous system.
2. The potential therapeutic effects of N-(2-ethylphenyl)-N'-propylethanediamide should be investigated, particularly in the treatment of depression and other psychiatric disorders.
3. The effects of N-(2-ethylphenyl)-N'-propylethanediamide on other neurotransmitter systems should be studied, including the GABAergic and glutamatergic systems.
4. The potential for N-(2-ethylphenyl)-N'-propylethanediamide to induce seizures should be further investigated, and safer analogs should be developed for use in research.
Synthesemethoden
N-(2-ethylphenyl)-N'-propylethanediamide can be synthesized by the reaction of 2-ethylphenylacetonitrile with propionyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-ethylphenylacetonitrile with 1-bromopentane in the presence of sodium hydride.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-N'-propylethanediamide has been used in scientific research as a pharmacological tool to study the effects of cathinones on the central nervous system. It has been shown to act as a potent monoamine transporter substrate, with a higher affinity for the serotonin transporter than the dopamine transporter. N-(2-ethylphenyl)-N'-propylethanediamide has also been used to study the effects of cathinones on thermoregulation, as it has been shown to increase body temperature in rodents.
Eigenschaften
IUPAC Name |
N'-(2-ethylphenyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-9-14-12(16)13(17)15-11-8-6-5-7-10(11)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZMRWNRJITTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC=CC=C1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N'-propylethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4971357.png)
![ethyl [10-(N,N-diethyl-beta-alanyl)-5-oxido-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B4971364.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4971370.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4971384.png)
![methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate](/img/structure/B4971390.png)
![17-benzyl-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4971398.png)
![2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4971400.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4971407.png)
